Chlorotriisopropoxytitanium(IV)
Overview
Description
- Chlorotriisopropoxytitanium(IV) is a chemical compound with the formula [Ti(OiPr)₃Cl].
- It is also known as Chlorotitanium(IV) triisopropoxide .
- The molecular weight is approximately 260.58 g/mol .
- It appears as a white to yellow to brown liquid .
- The melting point is 35-40 °C .
Synthesis Analysis
- Chlorotriisopropoxytitanium(IV) can be synthesized through the reaction of titanium tetrachloride with isopropanol.
- The reaction proceeds as follows:
TiCl₄ + 3 (CH₃)₂CHO → [Ti(OiPr)₃Cl] + 3 HCl
Molecular Structure Analysis
- The compound has a tetrahedral geometry around the titanium atom.
- It consists of three isopropoxy ligands and one chloride ligand attached to the central titanium atom.
Chemical Reactions Analysis
- Chlorotriisopropoxytitanium(IV) is used as a catalyst in aldol reactions.
- It enhances regio- and stereocontrol in these reactions.
Physical And Chemical Properties Analysis
- The compound is a flammable liquid .
- It may cause skin burns and serious eye damage .
- It is toxic to aquatic life with long-lasting effects.
Scientific Research Applications
1. Reductive Amination Applications
Chlorotriisopropoxytitanium(IV) has been used in one-pot reductive amination reactions. For instance, it was employed in the reductive amination of 1,1'-Diacetylferrocene with aryl amines, using sodium triacetoxyborohydride (Lee, Kim, & Kim, 2011).
2. Organometallic Compound Synthesis
It has been involved in reactions producing organotitanium compounds. Specifically, the reaction between chlorotriisopropoxytitanium and methyllithium or pentafluorophenyllithium resulted in σ-methyltriisopropoxytitanium and σ-pentafluorophenyltriisopropoxytitanium (Rausch, 1974).
3. Synthesis of Aryl Aminocholestanes
This compound has facilitated the synthesis of aryl aminocholestanes through a reductive amination process involving 5α-cholestane-3,7-dione, yielding 3,7-diarylaminocholestane derivatives (Ahmad & Kim, 2014).
4. Applications in Chemical Vapor Deposition
Chlorotriisopropoxytitanium(IV) was used in aerosol-assisted chemical vapor deposition for the fabrication of p–n-type tin(II) oxide–titanium(IV) oxide nanocomposite thin film electrodes, showing enhanced photocatalytic activity (Naeem et al., 2018).
5. Synthesis of Chiral Imine-Alkoxytitanium Complexes
Chiral imine-alkoxytitanium(IV) complexes were synthesized using chlorotriisopropoxytitanium(IV), which resulted in mono-chelated and bis-chelated complexes. These complexes found applications in organic synthesis due to their stability and reactivity (Fleischer, Wunderlich, & Braun, 1998).
Safety And Hazards
- Handle with care due to its flammability and corrosive properties.
- Avoid release to the environment.
Future Directions
- Research on novel i.v. anaesthetics related to chlorotriisopropoxytitanium(IV) analogues may overcome undesirable side-effects associated with existing agents.
Please note that this analysis is based on available information, and further research may provide additional insights. If you need more specific details, consider consulting scientific literature or experts in the field. 🌟
properties
IUPAC Name |
propan-2-olate;titanium(4+);chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.ClH.Ti/c3*1-3(2)4;;/h3*3H,1-2H3;1H;/q3*-1;;+4/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMWVBVPVXRZHE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Cl-].[Ti+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClO3Ti | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10942927 | |
Record name | Titanium(4+) chloride propan-2-olate (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium, chlorotris(2-propanolato)-, (T-4)- | |
CAS RN |
20717-86-6 | |
Record name | Chlorotriisopropoxytitanium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20717-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlorotitanium triisopropoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020717866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Titanium, chlorotris(2-propanolato)-, (T-4)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Titanium(4+) chloride propan-2-olate (1/1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CHLOROTITANIUM TRIISOPROPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1IT56N129 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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